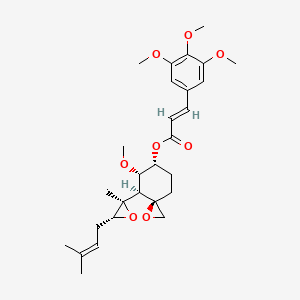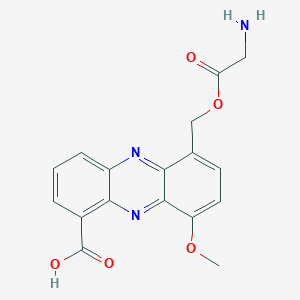
Pyrene-1,2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene-1,2-oxide is a member of phenanthrenes.
Applications De Recherche Scientifique
Flameless Incineration and Supercritical Water Oxidation
Pyrene, as a representative polycyclic aromatic hydrocarbon (PAH), has been studied for its behavior in supercritical water oxidation reactors. Using hydrogen peroxide as an oxidant, the mechanisms of large organic molecules' incineration were investigated. This study provides insights into the oxidative decomposition of pyrene, which could have implications for environmental remediation technologies (Onwudili & Williams, 2006).
Fluorescence Probe Studies
Pyrene has been used as a fluorescence probe in the study of aqueous solutions of polymers. Its behavior in different media, like micellar structures, helps in understanding the solubilization mechanisms of such compounds. This can be critical for designing more effective solubilization strategies in various applications (Vorobyova et al., 1998).
Photochemical Oxidation in Aqueous Solutions
Research into the photolysis of pyrene in different media, including aqueous and surfactant solutions, has led to understanding its photochemical oxidation process. This has applications in environmental science, particularly in understanding how PAHs like pyrene interact with and are altered by light and oxygen (Sigman et al., 1998).
Electrochemical Sensing Applications
Pyrene has been studied for its conversion to redox-active 1,2-quinone derivatives, demonstrating potential in developing selective biosensors for compounds like hydrogen peroxide. This kind of research is crucial for advancing electrochemical sensing technologies (Barathi & Kumar, 2013).
Enhancement of Polymer Properties
Pyrene-functionalized copolymers have been used to improve the physical properties of materials like poly(methyl methacrylate). This has significant implications for the development of materials with enhanced mechanical, optical, and thermal properties, useful in areas like organic electronics and photovoltaics (Song et al., 2015).
Environmental Interactions and Degradation
Studies on pyrene's interaction with soil components and its chemical-biological treatment reveal its environmental impact and potential methods for degradation. These studies are important for addressing environmental pollution and devising effective remediation strategies (Sugiyama et al., 1999; Zeng et al., 2000).
Probing Protein Conformation
Pyrene has been utilized as a fluorescent probe to investigate protein structures and conformational changes. This is vital for understanding protein dynamics and interactions, which has broad implications in biological and medical research (Bains et al., 2011).
Propriétés
Formule moléculaire |
C16H10O |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-oxapentacyclo[7.6.2.02,4.06,16.013,17]heptadeca-1(16),5,7,9(17),10,12,14-heptaene |
InChI |
InChI=1S/C16H10O/c1-2-9-4-5-11-8-13-16(17-13)12-7-6-10(3-1)14(9)15(11)12/h1-8,13,16H |
Clé InChI |
IRYBKFGKUNZRSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5C4O5)C=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-oxireno[j]isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1240780.png)
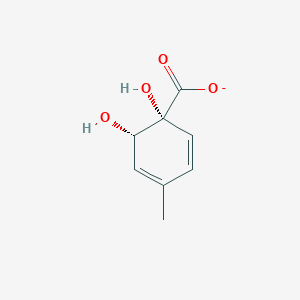

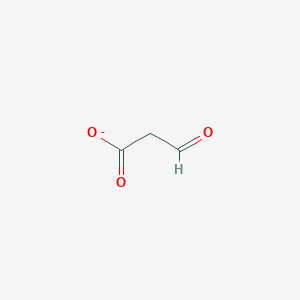
![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1240785.png)
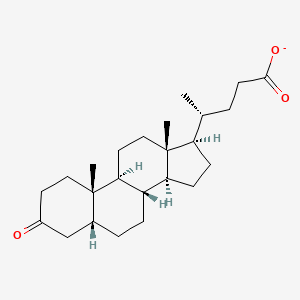
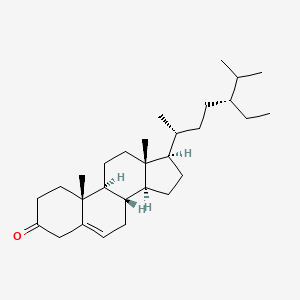
![(3R,7S,10R,11R)-10-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B1240793.png)
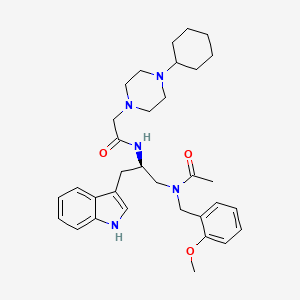
![[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate](/img/structure/B1240800.png)
![N-[(3R)-3-(Decanoyloxy)myristoyl]-O-[2-[[(3R)-3-(decanoyloxy)myristoyl]amino]-3-O-[(3R)-3-(decanoyloxy)myristoyl]-4-O-phosphono-2-deoxy-beta-D-glucopyranosyl]-L-serine](/img/structure/B1240802.png)
![[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate](/img/structure/B1240803.png)
